1,5-Hexadiene

Catalog No.
S594068
CAS No.
592-42-7
M.F
C6H10
M. Wt
82.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Hexadiene

CAS Number

592-42-7

Product Name

1,5-Hexadiene

IUPAC Name

hexa-1,5-diene

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4H,1-2,5-6H2

InChI Key

PYGSKMBEVAICCR-UHFFFAOYSA-N

SMILES

C=CCCC=C

Solubility

0.00 M

Synonyms

1,5-hexadiene

Canonical SMILES

C=CCCC=C

Studying Palladium-Catalyzed Cycloisomerization:

One of the main research applications of 1,5-hexadiene involves understanding the behavior of palladium(II) (Pd(II)) catalysts in cycloisomerization reactions. Cycloisomerization refers to the process where a linear molecule cyclizes, forming a ring structure. Researchers use 1,5-hexadiene with functional groups attached to its carbon chain to study how Pd(II) catalysts facilitate the formation of specific cyclic structures. This research helps in developing new and efficient methods for synthesizing various complex organic molecules [].

Generating Radical Species for Study:

1,5-Hexadiene can be used to generate radicals, which are highly reactive species with unpaired electrons. By subjecting the molecule to high temperatures through pyrolysis (decomposition by heat), researchers can create a "seeded beam" of radicals and radical cations in a controlled environment. This allows them to study the properties and reactions of these transient species in detail [].

Other Potential Applications:

While the above two applications are the most prominent, ongoing research explores other potential uses of 1,5-hexadiene. These include:

  • Surface modification: Modifying the surfaces of materials to alter their properties, such as adhesion or wettability.
  • Synthesis of Silicones and Antimicrobials: Investigating the use of 1,5-hexadiene as a starting material for the synthesis of these compounds.
  • Development of new materials and processes: Exploring the potential of 1,5-hexadiene in various fields, including microelectronics and personal care products [].

1,5-Hexadiene is an organic compound with the chemical formula (CH₂)₂(CH=CH₂)₂. It is a colorless, volatile liquid with a pungent odor []. While not naturally abundant, it can be obtained from the distillation of certain types of crude oil fractions []. 1,5-Hexadiene holds significance in scientific research due to its presence as a diene (molecule with two double bonds) which allows it to participate in various chemical reactions, particularly Diels-Alder reactions, making it a valuable building block for organic synthesis [].


Molecular Structure Analysis

1,5-Hexadiene has a linear carbon chain with two double bonds separated by three single bonds. The key feature of its structure is the presence of conjugated dienes, where the double bonds are separated by a single bond. This conjugation allows for delocalization of electrons, creating a more stable molecule and enabling participation in specific chemical reactions [].


Chemical Reactions Analysis

1,5-Hexadiene undergoes various chemical reactions due to the presence of the conjugated diene system. Here are some notable examples:

  • Diels-Alder Reaction: This reaction is a cycloaddition between a diene and a dienophile (molecule with a double bond and an electron-withdrawing group). 1,5-Hexadiene acts as the diene in this reaction, reacting with dienophiles to form cyclic compounds. For instance, its reaction with maleic anhydride forms a six-membered ring structure.

Balanced Chemical Equation:

(CH₂)₂(CH=CH₂)₂ (1,5-Hexadiene) + C₄H₂O₃ (Maleic Anhydride) → C₈H₁₂O₄ (Cyclic Adduct)

  • Polymerization

    1,5-Hexadiene can undergo polymerization reactions, where multiple molecules link together to form polymers. Depending on the reaction conditions, it can form various types of polymers with different properties [].

  • Combustion

    Like most hydrocarbons, 1,5-Hexadiene readily undergoes combustion reactions with oxygen, releasing heat and carbon dioxide [].


Physical And Chemical Properties Analysis

  • Melting Point: -81 °C []
  • Boiling Point: 60 °C []
  • Solubility: Slightly soluble in water, miscible with most organic solvents []
  • Density: 0.777 g/cm³ []
  • Stability: Relatively stable at room temperature, but highly flammable []

Physical Description

Liquid

XLogP3

2.9

Boiling Point

59.4 °C

LogP

2.87 (LogP)

Melting Point

-140.7 °C

UNII

4MTZ4764FI

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (80.3%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (58.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (74.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (16.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

220.85 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

592-42-7

Wikipedia

1,5-hexadiene

General Manufacturing Information

All other basic inorganic chemical manufacturing
Formulations used in the defense industry
Paint and coating manufacturing
1,5-Hexadiene: ACTIVE

Dates

Modify: 2023-08-15

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